molecular formula C21H23BrN2OS B162979 Antagonista del receptor de glucagón, control CAS No. 362482-00-6

Antagonista del receptor de glucagón, control

Número de catálogo: B162979
Número CAS: 362482-00-6
Peso molecular: 431.4 g/mol
Clave InChI: GINRSMLGSRKRLT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Glucagon receptor antagonist inactive control is an analog of glucagon receptor antagonist I. It inhibits glucagon binding to the glucagon receptor (GCGR) by only 20% in CHO cells expressing human GCGR when used at a concentration of 10 µM. Glucagon receptor antagonist inactive control has no effect on glucagon-induced glycogenolysis in primary human hepatocytes when used at concentrations of 10 or 30 µM.

Aplicaciones Científicas De Investigación

Tratamiento de la diabetes

Los antagonistas del receptor de glucagón se han explorado como posibles terapéuticos para la diabetes tipo 2 . El antagonista del receptor de glucagón LY2409021 se ha probado en ensayos clínicos de fase 2a y 2b . Este compuesto no produce efectos secundarios en la homeostasis del colesterol que han impedido el progreso de otros antagonistas del receptor de glucagón de molécula pequeña .

Estudio de resistencia al glucagón

Los antagonistas del receptor de glucagón se han utilizado para estudiar la resistencia al glucagón . Estudiar el knockout específico de tejido del receptor de glucagón ha revelado que el papel fisiológico del glucagón puede extenderse más allá de la regulación de la glucosa en sangre .

Metabolismo de aminoácidos

Hace décadas, estudios en animales y humanos informaron un papel importante del glucagón en el metabolismo de los aminoácidos a través de la ureogénesis . Utilizando tecnologías modernas como la elaboración de perfiles metabolómicos, se ha ampliado el conocimiento sobre los efectos del glucagón en el metabolismo de los aminoácidos y se han delimitado más los mecanismos involucrados .

Metabolismo de lípidos

Los antagonistas del receptor de glucagón han puesto indirectamente el foco en el posible papel del glucagón en el metabolismo de los lípidos, ya que las personas tratadas con estos antagonistas mostraron dislipidemia y aumento de la grasa hepática .

Estudio de interacción con fármacos

Se ha estudiado el efecto del fármaco sobre el glucagón y la interacción entre el glucagón, la glucosa y la insulina en sujetos sanos durante el desafío con glucagón utilizando antagonistas del receptor de glucagón .

Agentes antimicrobianos y antiproliferativos

Se han realizado esfuerzos para estudiar las actividades farmacológicas de los derivados de N-(4-(4-bromofenil)tiazol-2-il)-2-cloroacetamida recién sintetizados como posibles agentes antimicrobianos y antiproliferativos <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3

Mecanismo De Acción

Target of Action

The primary target of the Glucagon Receptor Antagonist, Control, also known as 4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide, is the glucagon receptor (GCGR) . The glucagon receptor is a G protein-coupled receptor that is primarily expressed in the liver . It plays a crucial role in glucose homeostasis by promoting hepatic glucose production .

Mode of Action

The compound acts as an antagonist to the glucagon receptor . By binding to the glucagon receptor, it inhibits the action of glucagon, leading to a decrease in hepatic glucose production . This results in overall glycemic control .

Biochemical Pathways

The glucagon receptor signals through two main pathways: the adenylate cyclase/cAMP/protein kinase A pathway and the phospholipase C/inositol phosphate/calcium/calmodulin pathway . By antagonizing the glucagon receptor, the compound inhibits these pathways, thereby reducing hepatic glucose production .

Pharmacokinetics

The pharmacokinetics of glucagon receptor antagonists are complex and can vary depending on the specific compound and the individual’s metabolic state . It is generally expected that these compounds would have good bioavailability due to their ability to bind to and inhibit the glucagon receptor

Result of Action

The primary result of the action of the Glucagon Receptor Antagonist, Control is a reduction in hepatic glucose production, leading to improved glycemic control . This can be beneficial in the management of conditions such as type 2 diabetes, where there is often an overproduction of glucose by the liver .

Action Environment

The action of the Glucagon Receptor Antagonist, Control can be influenced by various environmental factors. For instance, the presence of other medications, the individual’s metabolic state, and the presence of liver disease can all potentially impact the efficacy and stability of the compound . .

Análisis Bioquímico

Biochemical Properties

The “Glucagon Receptor Antagonist, Control” plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the glucagon receptor (GCGR), a G-protein-coupled receptor (GPCR) mainly detected in islet β cells and liver cells . The nature of these interactions is complex and involves a variety of biochemical processes.

Cellular Effects

The effects of “4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide” on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of “Glucagon Receptor Antagonist, Control” is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name

4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2OS/c1-4-21(2,3)14-7-10-16-17(12-23)20(26-18(16)11-14)24-19(25)13-5-8-15(22)9-6-13/h5-6,8-9,14H,4,7,10-11H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINRSMLGSRKRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398743
Record name Glucagon Receptor Antagonist, Control
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362482-00-6
Record name Glucagon Receptor Antagonist, Control
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
Reactant of Route 3
Reactant of Route 3
4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.